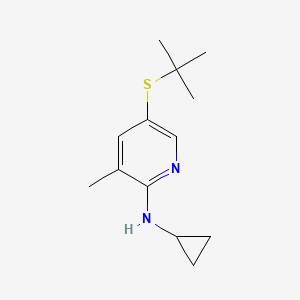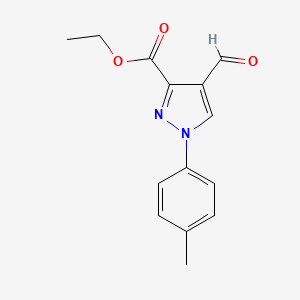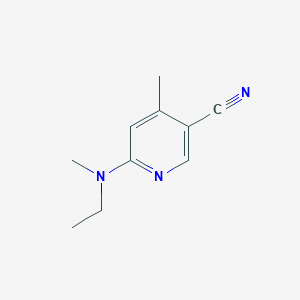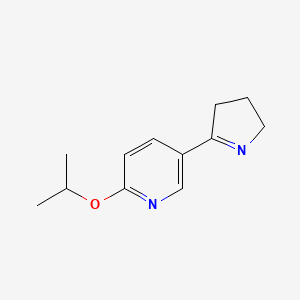
5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butylthio group attached to the pyridine ring, along with a cyclopropyl and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine typically involves the introduction of the tert-butylthio group to the pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the reaction of isobutylene with hydrogen sulfide over a clay (silica alumina) catalyst . This method allows for the efficient production of tert-butylthiol, which can then be used in the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of tert-butylthio groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine
The presence of the tert-butylthio group may impart unique pharmacological properties .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which may influence the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
N-cyclopropyl-3-methylpyridin-2-amine: Lacks the tert-butylthio group but shares the pyridine and cyclopropyl structure.
tert-Butylthio-L-cysteine: Contains a tert-butylthio group attached to an amino acid.
Uniqueness
The uniqueness of 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine lies in its combination of functional groups. The presence of the tert-butylthio group, along with the cyclopropyl and methyl groups, imparts distinct chemical and biological properties that are not found in simpler analogs .
Eigenschaften
Molekularformel |
C13H20N2S |
|---|---|
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
5-tert-butylsulfanyl-N-cyclopropyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C13H20N2S/c1-9-7-11(16-13(2,3)4)8-14-12(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
RBVKSTTWXHDCGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC2CC2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)
![4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide](/img/structure/B11809154.png)




![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)

![(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B11809195.png)


![Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11809214.png)


